molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone

Cat. No.: B12692450
CAS No.: 94313-81-2
M. Wt: 355.4 g/mol
InChI Key: CGSFGQWGUXHDKE-UHFFFAOYSA-N
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Description

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone (CAS 94313-81-2) is a synthetic anthraquinone derivative with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . This compound is characterized by an anthraquinone core structure substituted with a hydroxy group and a [[3-(2-methoxyethoxy)propyl]amino side chain . Its calculated density is 1.306 g/cm³, with a boiling point of 576.7°C and a flash point of 302.6°C . Anthraquinone derivatives are of significant interest in scientific research due to their diverse and profound biological activities . They are widely studied as core structures for the development of anticancer agents, with some derivatives known to interact with DNA, inhibit topoisomerases, and trigger cancer cell apoptosis . Furthermore, anthraquinone pharmacophores are investigated for their potential antibacterial, antifungal, and antimicrobial properties . The specific structural features of this compound, particularly the ether- and amino-functionalized side chain, may be explored for its binding affinity to biological targets like DNA G-quadruplexes or enzymes such as monoamine oxidases, which are common mechanisms of action for this chemical class . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94313-81-2

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3

InChI Key

CGSFGQWGUXHDKE-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Nitroanthraquinone Derivatives

The synthesis typically begins with anthraquinone, which undergoes nitration to introduce nitro groups at specific positions corresponding to the desired hydroxy substitution sites. For example, nitration in sulfuric acid with a mixture of nitric acid yields a mixture predominantly containing 1-nitroanthraquinone and dinitro derivatives such as 1,5- and 1,8-dinitroanthraquinones. The nitration product composition can be summarized as follows:

Compound Percentage Composition (%)
1-Nitroanthraquinone 1.6
1,6- & 1,7-Dinitroanthraquinone 11.7
1,5- & 1,8-Dinitroanthraquinone 86.7

This nitration step is critical as the nitro groups serve as precursors for subsequent hydroxy substitutions.

Conversion of Nitroanthraquinones to Hydroxyanthraquinones

The nitroanthraquinones are converted to hydroxyanthraquinones by reaction with metal salts such as sodium or potassium formate or carbonate in polar aprotic solvents. The reaction conditions typically involve:

  • Solvents: Dimethylformamide, dimethylacetamide, tetramethylurea, N-methylpyrrolidone, dimethylsulfoxide, or pyridine.
  • Temperature: 80°C to 150°C.
  • Reaction time: Several hours (e.g., 21 hours at 110°C).

For example, 1,5-dinitroanthraquinone reacted with sodium formate in dimethylacetamide at 110°C for 21 hours yields 1,5-dihydroxyanthraquinone with high purity suitable for dye intermediate applications. The process avoids mercury catalysts, high pressure, and extreme temperatures, making it industrially feasible.

Amination of 1-Hydroxyanthraquinone to Introduce the 4-Amino Substituent

The key step to obtain 1-hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is the selective amination at position 4 of the hydroxyanthraquinone core. This is achieved by reacting 1,4-dihydroxyanthraquinone (quinizarin) or its mixtures with leucoquinizarin with the appropriate aliphatic amine containing the 3-(2-methoxyethoxy)propyl substituent.

Reaction conditions and considerations:

  • Solvent: N-methyl-2-pyrrolidone (NMP) is preferred for its ability to dissolve both reactants and facilitate the reaction.
  • Temperature: Typically between 65°C and 120°C, with an optimal range of 75°C to 95°C to balance reaction rate and impurity formation.
  • Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent unwanted oxidation.
  • Reaction time: 1 to 20 hours depending on temperature and amine reactivity.
  • Monitoring: Reaction progress is monitored by visible spectroscopy and High Performance Liquid Chromatography (HPLC).

The amination proceeds via nucleophilic substitution of the hydroxy group at position 4 by the amine, forming the desired aminoanthraquinone derivative. The reaction is followed by oxidation of any leuco form back to the quinonoid structure if necessary.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, the synthesis can be inferred from the general procedures for N,N'-dialkyleneoxy-substituted 1,4-diaminoanthraquinones and 1-amino-4-hydroxyanthraquinones:

  • The amine used is 3-(2-methoxyethoxy)propylamine or a closely related polyalkyleneoxy-substituted amine.
  • The reaction involves mixing quinizarin with this amine in NMP under inert atmosphere.
  • Heating at 75–95°C for several hours ensures substitution at position 4.
  • The product is isolated by precipitation with alcohols (methanol, ethanol) or water, followed by filtration and drying.
  • Purity and yield are optimized by controlling temperature and reaction time to minimize side products.

This method yields the target compound with high purity suitable for dye applications or further functionalization.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent(s) Notes
Nitration of anthraquinone H2SO4 + HNO3 (40%/60%) Ambient to reflux Variable Sulfuric acid Produces nitroanthraquinone mixture
Reduction to hydroxyanthraquinone Nitroanthraquinone + Na/K formate or carbonate 80–150 ~21 DMF, DMAc, NMP, DMSO, pyridine Avoids mercury catalysts, high pressure
Amination at position 4 1,4-Dihydroxyanthraquinone + 3-(2-methoxyethoxy)propylamine 75–95 1–20 NMP Inert atmosphere, monitored by HPLC
Product isolation Precipitation with alcohols or water Ambient - Methanol, ethanol, water Filtration and drying

Research Findings and Practical Considerations

  • The use of polar aprotic solvents such as NMP and dimethylacetamide is critical for solubilizing reactants and facilitating nucleophilic substitution.
  • Reaction temperature control is essential to balance reaction rate and minimize impurities.
  • The absence of mercury catalysts and high-pressure equipment in the reduction step enhances environmental and operational safety.
  • Monitoring by HPLC and visible spectroscopy ensures high product quality and reproducibility.
  • The synthetic accessibility of related anthraquinone derivatives with polyalkyleneoxy substituents has been confirmed computationally, supporting the feasibility of these methods.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly due to its structural similarity to other known anthraquinone derivatives that exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study focused on synthesizing and evaluating various 1-hydroxyanthraquinone derivatives, including the compound , demonstrated significant cytotoxicity against human cancer cell lines such as glioblastoma (SNB-19) and prostate cancer (DU-145). The synthesized compounds showed comparable potency to doxorubicin, a standard chemotherapeutic agent. The mechanism of action was primarily attributed to DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Photodynamic Therapy

Photodynamic therapy (PDT) is another promising application of this compound. The compound can act as a photosensitizer, generating reactive oxygen species upon light activation, which can induce apoptosis in cancer cells.

Research Insights

Research indicates that anthraquinone derivatives can effectively generate singlet oxygen when exposed to light, making them suitable candidates for PDT. The incorporation of methoxyethyl groups enhances solubility and cellular uptake, potentially increasing the efficacy of PDT .

Biological Dyes

The compound's vivid coloration allows it to be used as a dye in various biological applications, such as staining tissues or cells in microscopy.

Application in Microscopy

Due to its fluorescent properties, this compound can be utilized for labeling specific cellular components, aiding in the visualization of cellular structures under fluorescence microscopy. This application is crucial for studies involving cell morphology and dynamics .

Material Science

In material science, the compound can be explored for its potential use in organic electronics and photovoltaic devices due to its electronic properties.

Potential Applications

The electron-donating capabilities of anthraquinones make them suitable for use in organic solar cells and light-emitting diodes (LEDs). Research into the incorporation of these compounds into polymer matrices could lead to advancements in flexible electronics .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerCytotoxic effects against various cancer cell linesComparable potency to doxorubicin; DNA intercalation mechanism .
Photodynamic TherapyPhotosensitizer generating reactive oxygen species upon light activationEffective generation of singlet oxygen; enhanced solubility with modifications .
Biological DyesUsed for staining tissues or cells in microscopyAids visualization under fluorescence microscopy .
Material SciencePotential use in organic electronics and photovoltaic devicesSuitable for incorporation into flexible electronic applications .

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

Compound (CAS) Substituents Molecular Formula LogP Key Properties
94313-81-2 (Target) 1-Hydroxy, 4-[[3-(2-methoxyethoxy)propyl]amino] C₂₀H₂₁NO₅ N/A Enhanced hydrophilicity due to ether side chain; potential for improved aqueous solubility .
25264-26-0 1-[[3-(Dimethylamino)propyl]amino], 4-(methylamino) C₂₀H₂₃N₃O₂ 2.90 Tertiary amine groups increase lipophilicity; pH-responsive behavior .
22366-99-0 1-[(3-Aminopropyl)amino], 4-(methylamino) C₁₈H₁₉N₃O₂ N/A Primary amine side chain; moderate solubility; used in hair dyes .
Patent-derived analogs e.g., 1-N-methylmorpholiniumpropylamino-4-hydroxyanthraquinone Varies N/A Bulky substituents (e.g., morpholinium) may hinder DNA intercalation .

Key Observations :

  • The methoxyethoxy group in 94313-81-2 introduces polarity, distinguishing it from analogs with purely alkyl or tertiary amine substituents. This may reduce membrane permeability but improve compatibility with aqueous systems .
  • Compounds like 25264-26-0 exhibit pH-responsive behavior due to tertiary amines, making them suitable for stimuli-responsive drug delivery systems .
Anticancer Potential
  • Anthraquinone-propargylamine derivatives (e.g., compounds 18, 24 in ) show cytotoxicity against breast (MCF-7) and prostate (DU-145) cancer cells, with efficacy comparable to doxorubicin .
  • The methylamino and dimethylaminopropyl groups in 25264-26-0 may enhance DNA intercalation or topoisomerase inhibition, common mechanisms in anthraquinone-based chemotherapeutics .
Analytical Methods
  • Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for separating analogs like 25264-26-0 . Retention times for 94313-81-2 would differ due to its polar side chain .

Biological Activity

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone (CAS No. 94313-81-2) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}NO5_5
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 94313-81-2

Pharmacological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that anthraquinone derivatives possess significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cells by disrupting cell cycle progression.
  • Induction of apoptosis : It activates intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacterial strains : Including Staphylococcus aureus and Escherichia coli.
  • Fungal strains : Demonstrating antifungal activity against Candida species.

Anti-inflammatory Effects

This compound has been reported to reduce inflammation in various experimental models. Its anti-inflammatory mechanism may involve:

  • Inhibition of pro-inflammatory cytokines : Reducing levels of TNF-alpha and IL-6.
  • Suppression of NF-kB signaling pathway , which is crucial in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is closely related to their chemical structure. Modifications at specific positions on the anthraquinone scaffold can enhance or reduce their pharmacological effects. For instance:

  • Hydroxyl groups at positions 1 and 4 are critical for anticancer activity.
  • The presence of alkyl or ether side chains, such as the methoxyethoxy group in this compound, can improve solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various anthraquinone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of 15 µM.

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of anthraquinones, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialInhibits bacterial and fungal growth
Anti-inflammatoryReduces cytokine levels; inhibits NF-kB

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